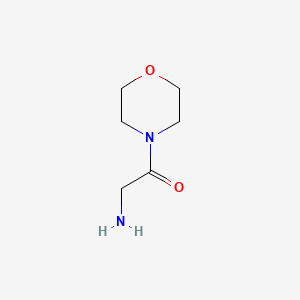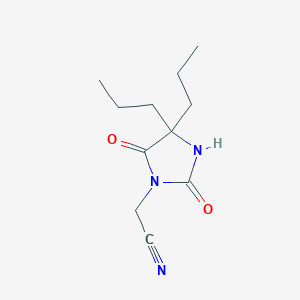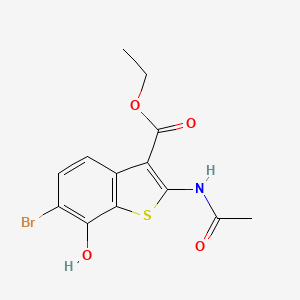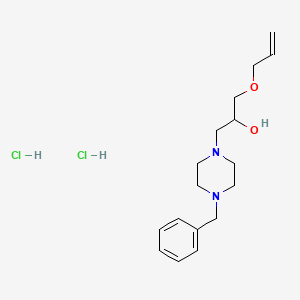![molecular formula C14H13N3O3 B2444304 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898454-15-4](/img/structure/B2444304.png)
2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPPA and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate certain signaling pathways that are involved in the regulation of inflammation. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile. One direction is to further investigate the mechanism of action of this compound. This could help to identify potential targets for the development of new cancer therapies. Another direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research could be done to determine the optimal dosage and administration of this compound for use in scientific research. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile has been achieved using different methods. One of the methods involves the reaction of 2-amino-5-methylphenol with ethyl acetoacetate, which is then followed by cyclization and condensation with acetonitrile. Another method involves the reaction of 2-amino-5-methylphenol with ethyl acetoacetate, which is then followed by cyclization and condensation with acetonitrile in the presence of a catalyst.
科学的研究の応用
2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-3-4-12(20-2)11(9-10)17-8-7-16(6-5-15)13(18)14(17)19/h3-4,7-9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVDGCVRUOLYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)
![2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2444226.png)


![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)
![4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2444234.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)


![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2444240.png)

